

# Unlocking Cellular Secrets: Beta-Barium Borate (BBO) Crystals in Advanced Biomedical Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Barium metaborate*

Cat. No.: *B081209*

[Get Quote](#)

## For Immediate Release

[City, State] – [Date] – Beta-Barium Borate (BBO) crystals, renowned for their exceptional nonlinear optical properties, are proving to be indispensable components in the advancement of high-resolution biomedical imaging techniques. These crystals are enabling researchers, scientists, and drug development professionals to visualize cellular and subcellular structures and processes with unprecedented clarity and detail, driving new discoveries in biology and medicine. This document provides detailed application notes and protocols for the use of BBO crystals in key biomedical imaging modalities, including Second-Harmonic Generation (SHG) Microscopy, Coherent Anti-Stokes Raman Scattering (CARS) Microscopy, and Optical Coherence Tomography (OCT).

Beta-Barium Borate is a nonlinear optical crystal prized for its wide transparency range, high nonlinear coefficients, and high laser damage threshold.<sup>[1][2][3]</sup> These characteristics make it highly effective for various nonlinear optical applications that are at the heart of modern microscopy and imaging.<sup>[4]</sup>

## Core Applications in Biomedical Imaging

The unique properties of BBO crystals are leveraged in several advanced imaging techniques:

- Second-Harmonic Generation (SHG) Microscopy: BBO crystals are widely used in SHG microscopy, a label-free imaging technique ideal for visualizing endogenous non-centrosymmetric biological structures.<sup>[5][6]</sup> This is particularly valuable for imaging fibrillar

collagen, myosin, and tubulin, making it a powerful tool for studying tissue morphology, fibrosis, and other pathological conditions.[7] The high nonlinear coefficient of BBO allows for efficient generation of second-harmonic signals, leading to high-contrast, high-resolution images of these critical structural proteins.[6]

- Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: In CARS microscopy, BBO crystals can be used for generating the necessary synchronized laser pulses for probing the vibrational signatures of specific molecules.[8][9] This label-free chemical imaging technique allows for the visualization of the distribution of specific lipids, proteins, and nucleic acids within cells and tissues, providing valuable insights into metabolic processes and disease states.[10]
- Optical Coherence Tomography (OCT): BBO crystals can be employed in OCT systems to generate broadband light sources. OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of biological tissues in real-time. The use of BBO crystals can enhance the resolution and imaging depth of OCT systems, making it a valuable tool for applications in ophthalmology, dermatology, and oncology.

## Quantitative Data on BBO Crystal Properties

The following tables summarize the key optical and physical properties of Beta-Barium Borate crystals relevant to their application in biomedical imaging.

| Optical Property                           | Value                                                                                                           | Reference |
|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Transparency Range                         | 189 nm - 3500 nm                                                                                                | [11][12]  |
| Phase Matching Range (SHG)                 | 410 nm - 3300 nm (Type I),<br>530 nm - 3300 nm (Type II)                                                        | [12]      |
| Nonlinear Optical Coefficients             | $d_{11} = 5.8 \times d_{36}$ (KDP), $d_{31} = 0.05 \times d_{11}$ , $d_{22} < 0.05 \times d_{11}$<br>(@1064 nm) | [13]      |
| Effective NLO Coefficient<br>(SHG, Type I) | $5.3 \times d_{36}$ (KDP)                                                                                       | [13]      |
| Damage Threshold                           | > 0.5 GW/cm <sup>2</sup> (@ 1064 nm, 10 ns), ~50 GW/cm <sup>2</sup> (@ 1064 nm, 1 ps)                           | [12]      |

| Refractive Indices (n) and<br>Sellmeier Equations  |                                                                                                                                                |                       |
|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Wavelength                                         | $n_o$ (ordinary)                                                                                                                               | $n_e$ (extraordinary) |
| 266 nm                                             | 1.7571                                                                                                                                         | 1.6139                |
| 355 nm                                             | 1.7055                                                                                                                                         | 1.5775                |
| 532 nm                                             | 1.6750                                                                                                                                         | 1.5555                |
| 1064 nm                                            | 1.6551                                                                                                                                         | 1.5426                |
| Sellmeier Equations ( $\lambda$ in $\mu\text{m}$ ) | $n_o^2 = 2.7359 + 0.01878 / (\lambda^2 - 0.01822) - 0.01354\lambda^2$<br>$n_e^2 = 2.3753 + 0.01224 / (\lambda^2 - 0.01667) - 0.01516\lambda^2$ | [13][14]              |

### Thermo-Optic and Physical Properties

|                                     |                                                                                                             |          |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------|----------|
| Thermo-Optic Coefficients<br>(d/dT) | $d\eta_0/dT = -9.3 \times 10^{-6} /^\circ\text{C}$ ,<br>$d\eta_e/dT = -16.6 \times 10^{-6} /^\circ\text{C}$ | [11][13] |
| Thermal Expansion<br>Coefficients   | $\alpha_a = 4 \times 10^{-6}/\text{K}$ , $\alpha_c = 36 \times 10^{-6}/\text{K}$                            | [11]     |
| Thermal Conductivity                | 1.2 W/m/K ( $\perp$ to c), 1.6 W/m/K ( $\parallel$ to c)                                                    | [15]     |
| Crystal Structure                   | Trigonal, space group R3c                                                                                   | [11]     |
| Density                             | 3.85 g/cm <sup>3</sup>                                                                                      | [11]     |
| Mohs Hardness                       | 4                                                                                                           | [11]     |

## Experimental Protocols

### Application Note 1: Second-Harmonic Generation (SHG) Microscopy of Collagen Fibers in Biological Tissues

This protocol outlines the steps for preparing and imaging collagen fibers in biological tissue samples using a laser scanning microscope equipped for SHG detection and a BBO crystal for frequency doubling of the excitation laser, if required for system alignment or characterization.

#### Materials:

- Laser Scanning Confocal Microscope with multiphoton excitation capabilities (e.g., Ti:Sapphire laser tunable from 700-1000 nm).[16]
- High numerical aperture (NA) objective lens (e.g., 1.4 NA oil-immersion).[17]
- Forward and backward detectors (photomultiplier tubes - PMTs).[18]
- Bandpass filter centered at half the excitation wavelength (e.g., 400 nm for 800 nm excitation).[17]
- Shortpass filter to block the fundamental laser wavelength.[17]

- BBO crystal mounted in a rotation stage (for system alignment and calibration).
- Biological tissue sample (e.g., mouse tail tendon, skin biopsy).
- Phosphate-buffered saline (PBS).
- Glass slides and coverslips.
- Immersion oil.

**Protocol:**

- System Alignment and Calibration (using BBO crystal):
  - Place the BBO crystal at the focal plane of the microscope objective.[19]
  - Set the excitation laser to a wavelength within the BBO's phase-matching range (e.g., 800 nm).
  - Adjust the rotation of the BBO crystal to achieve maximum SHG signal intensity, ensuring optimal phase matching.
  - Calibrate the forward and backward detectors to ensure their relative detection efficiencies are known for quantitative analysis.[18]
- Sample Preparation:
  - Fix the biological tissue sample in 4% paraformaldehyde for 24 hours.
  - Wash the sample thoroughly in PBS.
  - Section the tissue to a thickness of 10-100  $\mu\text{m}$  using a cryostat or vibratome.
  - Mount the tissue section on a glass slide with a PBS-based mounting medium and a coverslip.
- Image Acquisition:
  - Replace the BBO crystal with the prepared tissue sample on the microscope stage.

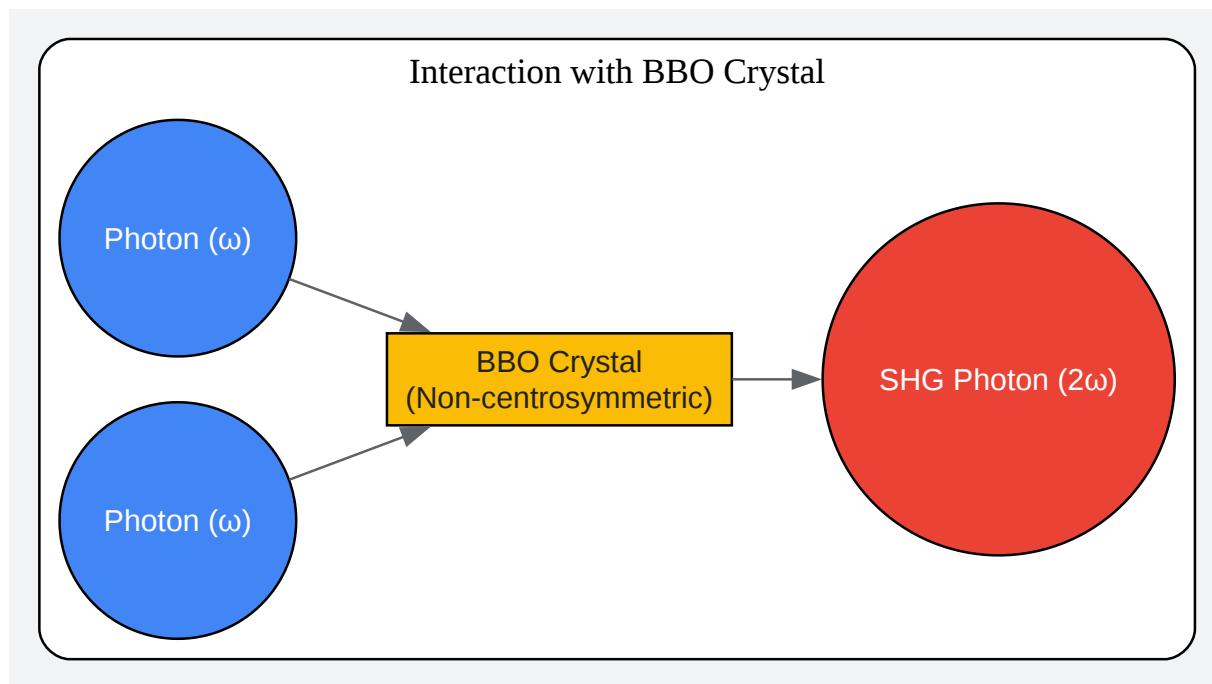
- Set the Ti:Sapphire laser to an appropriate excitation wavelength for collagen imaging (typically 800-900 nm).
- Adjust the laser power to a level that provides a good signal-to-noise ratio without causing photodamage to the sample.
- Set the PMT detectors to the appropriate gain and offset.
- Acquire 2D or 3D image stacks of the collagen fibers within the tissue. Collect both forward and backward scattered SHG signals for a more complete picture of the collagen organization.[\[18\]](#)

- Data Analysis:
  - Analyze the acquired images to quantify collagen fiber organization, density, and orientation.
  - Image analysis software can be used to perform Fourier transform analysis or other algorithms to extract quantitative metrics of collagen structure.[\[17\]](#)

## Application Note 2: Coherent Anti-Stokes Raman Scattering (CARS) Microscopy

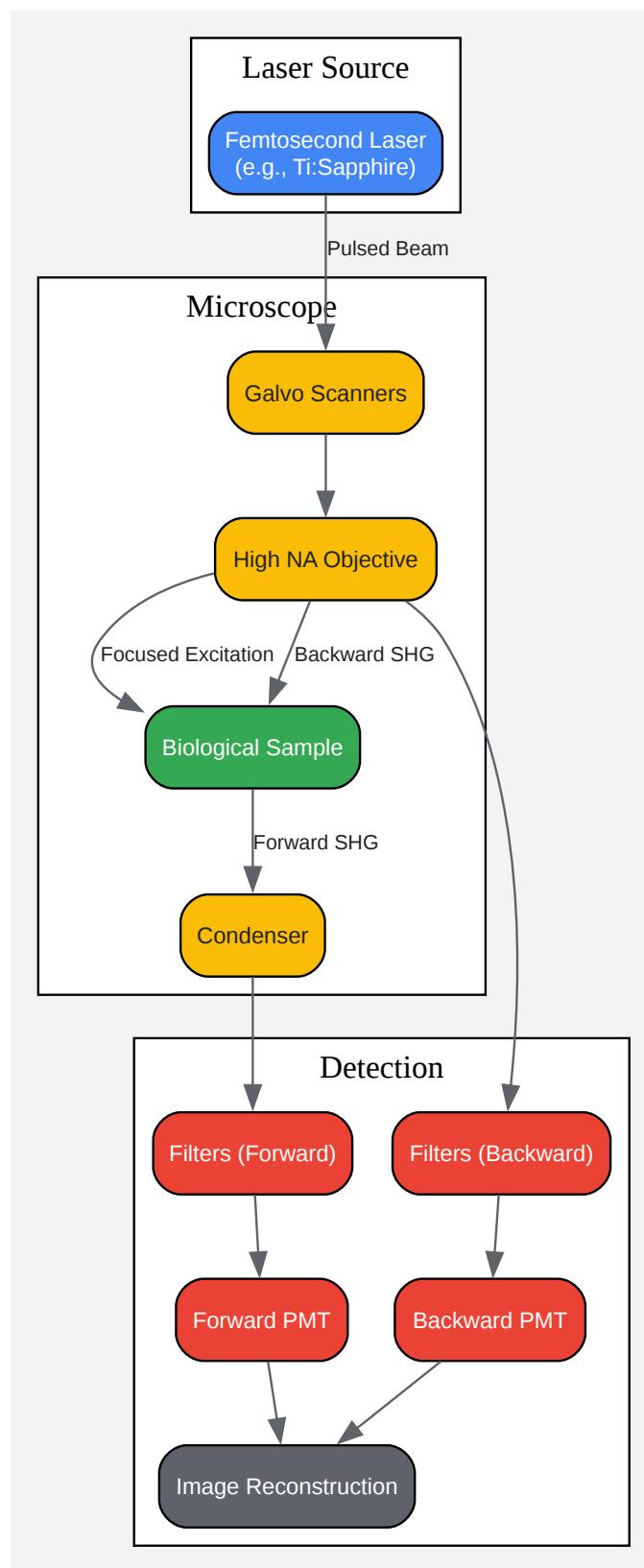
This protocol provides a general framework for using BBO crystals in a CARS microscopy setup for label-free chemical imaging.

### Materials:


- Two synchronized pulsed lasers (pump and Stokes beams). A portion of a femtosecond laser can be used to generate the Stokes beam via an optical parametric amplifier (OPA) which may contain a BBO crystal.
- BBO crystal for frequency mixing if required in the laser setup.[\[8\]](#)[\[9\]](#)
- Laser scanning microscope.
- High NA objective and condenser lenses.
- Dichroic mirrors and filters to separate the CARS signal from the excitation beams.

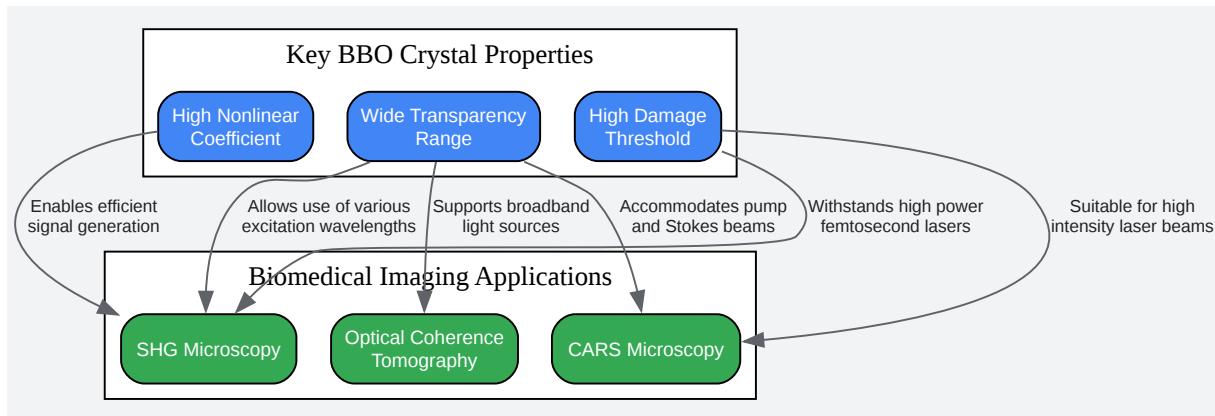
- Detector (PMT).
- Biological sample.

Protocol:


- Laser Setup and Alignment:
  - Align the pump ( $\omega_p$ ) and Stokes ( $\omega_S$ ) laser beams to be spatially and temporally overlapped on the sample.
  - If using a BBO-based OPA, tune the output to generate the desired Stokes frequency.
  - The frequency difference ( $\omega_p - \omega_S$ ) should match the vibrational frequency of the molecule of interest.
- Microscope Setup:
  - Direct the co-aligned laser beams into the scanning microscope.
  - Focus the beams onto the sample using a high NA objective lens.
  - Collect the anti-Stokes signal (at  $\omega_{as} = 2\omega_p - \omega_S$ ) in the forward direction using a high NA condenser.
  - Use a set of filters to block the pump and Stokes laser light and transmit only the CARS signal to the detector.
- Image Acquisition:
  - Scan the laser beams across the sample to generate a 2D or 3D image based on the CARS signal intensity.

## Visualizations




[Click to download full resolution via product page](#)

Principle of Second-Harmonic Generation in a BBO Crystal.



[Click to download full resolution via product page](#)

Experimental workflow for SHG microscopy of biological samples.



[Click to download full resolution via product page](#)

Relationship between BBO properties and imaging applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BBO Crystal,BBO Crystals,Beta Barium borate [ulticrystal.com]
- 2. Alpha BBO and Beta BBO Crystals - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]
- 3. altechna.com [altechna.com]
- 4. astarphotonics.com [astarphotonics.com]
- 5. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. Second harmonic generation microscopy: a powerful tool for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 8. Broadband coherent anti-Stokes Raman scattering light generation in BBO crystal by using two crossing femtosecond laser pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. Coherent anti-stokes raman microscopy [langsrv.astro.cf.ac.uk]
- 11. newlightphotonics.com [newlightphotonics.com]
- 12. eksmaoptics.com [eksmaoptics.com]
- 13. unitedcrystals.com [unitedcrystals.com]
- 14. BBO Crystal | Advatech UK [advatech-uk.co.uk]
- 15. optoscience.com [optoscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of quantitative second-harmonic generation microscopy to dynamic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Unlocking Cellular Secrets: Beta-Barium Borate (BBO) Crystals in Advanced Biomedical Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081209#applications-of-bbo-crystals-in-biomedical-imaging>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)